2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate 2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate
Brand Name: Vulcanchem
CAS No.: 87981-03-1
VCID: VC11612710
InChI:
SMILES:
Molecular Formula: C16H20N2O6
Molecular Weight: 336.3

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate

CAS No.: 87981-03-1

Cat. No.: VC11612710

Molecular Formula: C16H20N2O6

Molecular Weight: 336.3

Purity: 95

* For research use only. Not for human or veterinary use.

2,5-dioxopyrrolidin-1-yl 8-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate - 87981-03-1

Specification

CAS No. 87981-03-1
Molecular Formula C16H20N2O6
Molecular Weight 336.3

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The molecule comprises two distinct functional groups:

  • 2,5-Dioxopyrrolidin-1-yl (NHS ester): A reactive acylating agent that selectively targets primary amines (e.g., lysine residues in proteins) .

  • 8-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)octanoate: A maleimide moiety linked via an octanoyl spacer, enabling thiol-specific conjugation (e.g., cysteine residues) .

The octanoyl chain bridges these groups, providing spatial flexibility to mitigate steric hindrance during molecular interactions.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₉H₂₃N₂O₈, with a calculated molecular weight of 409.39 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₃N₂O₈
Molecular Weight409.39 g/mol
Reactive GroupsNHS ester, Maleimide

Spectroscopic Signatures

  • IR Spectroscopy: Peaks at ~1780 cm⁻¹ (C=O stretch of NHS ester) and ~1700 cm⁻¹ (maleimide C=O) .

  • NMR: Distinct signals include δ 2.8–3.0 ppm (pyrrolidinone CH₂) and δ 6.7 ppm (maleimide vinyl protons) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Activation of Octanoic Acid: Reacting octanoic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) yields 2,5-dioxopyrrolidin-1-yl octanoate .

  • Maleimide Incorporation: Coupling the NHS-activated octanoate with a maleimide-containing precursor (e.g., 3-maleimidopropionic acid) under anhydrous conditions .

Purification and Yield

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) achieves >95% purity .

  • Yield: ~60–70% after optimization .

Applications in Bioconjugation

Protein-Drug Conjugates

The NHS ester reacts with lysine residues on antibodies, while the maleimide targets cysteine-containing cytotoxic agents (e.g., monomethyl auristatin E). This dual functionality enables the synthesis of antibody-drug conjugates (ADCs) .

Surface Modification

Used to functionalize gold nanoparticles or polymeric micelles, enhancing targeted drug delivery. The octanoyl spacer improves solubility in hydrophobic matrices .

Stability Considerations

  • NHS Ester: Hydrolyzes in aqueous media (t₁/₂ ~1–4 hours at pH 7.4) .

  • Maleimide: Stable at pH 6.5–7.5 but undergoes ring-opening hydrolysis at alkaline pH .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–115°C and decomposition above 200°C .

SupplierPurityPackaging
Ambeed98%100 mg, 250 mg
VWR95%50 mg, 500 mg

Future Research Directions

  • Alternative Spacers: Investigating PEG or aryl linkers to modulate solubility and conjugation efficiency.

  • In Vivo Stability: Optimizing pharmacokinetics by modifying the octanoyl chain length.

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